molecular formula C12H14BrFO3 B8623355 1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone

1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone

Cat. No.: B8623355
M. Wt: 305.14 g/mol
InChI Key: UXMMCLLYZUBHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone is a useful research compound. Its molecular formula is C12H14BrFO3 and its molecular weight is 305.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2-diethoxyethanone

InChI

InChI=1S/C12H14BrFO3/c1-3-16-12(17-4-2)11(15)8-5-6-9(13)10(14)7-8/h5-7,12H,3-4H2,1-2H3

InChI Key

UXMMCLLYZUBHDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC(=C(C=C1)Br)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1-(4-bromo-3-fluorophenyl)-2,2-dihydroxyethanone and 4-bromo-3-fluorophenyl)(oxo)acetaldehyde (crude product from Step 3, 7.0 g, 28 mmol) in toluene (50 mL) was added ethyl orthoformate (12 mL, 70 mmol) and p-toluenesulfonic acid (200 mg, 1 mmol). The reaction mixture was refluxed for 4 h. The reaction mixture was cooled to RT, diluted with ethyl acetate, washed with aqueous sodium bicarbonate, water, brine, and dried over magnesium sulfate. Concentration under reduced pressure gave the desired product which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(oxo)acetaldehyde
Quantity
7 g
Type
reactant
Reaction Step One
Name
crude product
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0 (± 1) mol
Type
reactant
Reaction Step One
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50 mL
Type
solvent
Reaction Step One
Name
ethyl orthoformate
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 1-(4-bromo-3-fluorophenyl)-2,2-dihydroxyethanone or 4-bromo-3-fluorophenyl)(oxo)acetaldehyde (7.0 g, 28 mmol) in toluene (50 mL) was added ethyl orthoformate (12 mL, 70 mmol) and p-toluenesulfonic acid (200 mg, 1 mmol). The reaction mixture was refluxed for 4 h. The reaction mixture was cooled to RT, diluted with ethyl acetate, washed with aqueous sodium bicarbonate, water, brine, and dried over magnesium sulfate. Concentration under reduced pressure gave the desired product which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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7 g
Type
reactant
Reaction Step One
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50 mL
Type
solvent
Reaction Step One
Name
ethyl orthoformate
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-(4-bromo-3-fluorophenyl)-2,2-dihydroxyethanone (3.5 g, 0.014 mol) in toluene (30 mL) was added ethyl orthoformate (5.8 mL, 0.035 mol) and p-toluenesulfonic acid (100 mg). The reaction was refluxed for 4 h. After cooled to RT, the mixture was diluted with ethyl acetate, washed with saturated NaHCO3 solution, water, and brine, dried over MgSO4, filtered and concentrated to give the product (4.0 g, 93%) which was used in the next step without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods IV

Procedure details

A 22 L flask was charged with the hydrate of (4-bromo-3-fluorophenyl)-2-oxoacetaldehyde (5, 1020 g, 4.41 mol), toluene (7.5 L), triethyl orthoformate (1633 g, 1.8 L, 11.04 mol, 2.5 equiv), para-toluene sulfonic acid (33.5 g, 0.176 mol, 0.4 equiv) at room temperature, and the resulting reaction mixture was heated to 110° C. and stirred at 110° C. for 6 h. When HPLC showed that the reaction was complete, the reaction mixture was cooled down to room temperature before being poured into a 50 L separation funnel along with ethyl acetate (7.5 L) and the saturated aqueous sodium bicarbonate solution (NaHCO3, 3 L). The mixture was stirred and the layers were separated. The aqueous layer was extracted with ethyl acetate (2 L). The combined organic layers were washed with brine (4 L), dried with sodium sulfate (Na2SO4), and concentrated under the reduced pressure to afford crude 1-(4-bromo-3-fluorophenyl)-2,2-diethoxyethanone (6, 1240 g, 1345.7 g theoretical, 92.1% yield) which was used in the subsequent reaction without further purification. For 6: 1H NMR (400 MHz, DMSO-d6) δ ppm 7.94-7.94 (m, 2H), 7.78 (dd, 1H, J=8.51, 2.08 Hz), 5.40 (s, 1H), 3.77-3.60 (m, 4H), 1.16-1.14 (m, 6H).
[Compound]
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hydrate
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1020 g
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7.5 L
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1.8 L
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reactant
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33.5 g
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3 L
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7.5 L
Type
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